molecular formula C22H25N3O3 B11288433 2-[2,5-dioxo-1-phenyl-3-(propan-2-yl)imidazolidin-4-yl]-N-(4-ethylphenyl)acetamide

2-[2,5-dioxo-1-phenyl-3-(propan-2-yl)imidazolidin-4-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B11288433
M. Wt: 379.5 g/mol
InChI Key: HUWMIYUWSOZSQQ-UHFFFAOYSA-N
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Description

2-[2,5-dioxo-1-phenyl-3-(propan-2-yl)imidazolidin-4-yl]-N-(4-ethylphenyl)acetamide is a complex organic compound featuring an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,5-dioxo-1-phenyl-3-(propan-2-yl)imidazolidin-4-yl]-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazolidinone ring, which can be synthesized through the reaction of an appropriate amine with a diketone under acidic conditions. The phenyl and isopropyl groups are introduced via Friedel-Crafts acylation and alkylation reactions, respectively. The final step involves the acylation of the imidazolidinone with 4-ethylphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[2,5-dioxo-1-phenyl-3-(propan-2-yl)imidazolidin-4-yl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where nucleophiles like amines or thiols can replace the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The imidazolidinone core is known to interact with various biological targets, making it a valuable scaffold in drug discovery.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

Mechanism of Action

The mechanism of action of 2-[2,5-dioxo-1-phenyl-3-(propan-2-yl)imidazolidin-4-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone ring can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2,5-dioxo-4-(propan-2-yl)imidazolidin-1-yl]acetic acid
  • 2-[2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide
  • N-(4-ethylphenyl)-2-[2,5-dioxoimidazolidin-4-yl]acetamide

Uniqueness

Compared to similar compounds, 2-[2,5-dioxo-1-phenyl-3-(propan-2-yl)imidazolidin-4-yl]-N-(4-ethylphenyl)acetamide is unique due to the presence of both the phenyl and isopropyl groups on the imidazolidinone ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its effectiveness in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

2-(2,5-dioxo-1-phenyl-3-propan-2-ylimidazolidin-4-yl)-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C22H25N3O3/c1-4-16-10-12-17(13-11-16)23-20(26)14-19-21(27)25(18-8-6-5-7-9-18)22(28)24(19)15(2)3/h5-13,15,19H,4,14H2,1-3H3,(H,23,26)

InChI Key

HUWMIYUWSOZSQQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2C(C)C)C3=CC=CC=C3

Origin of Product

United States

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